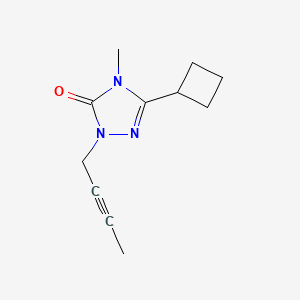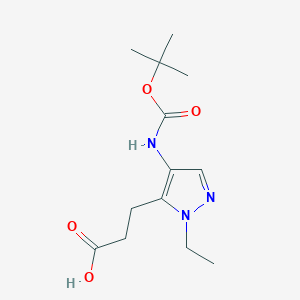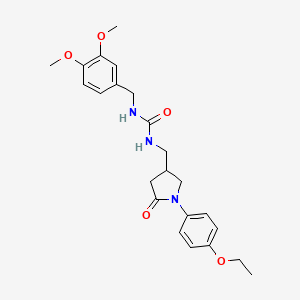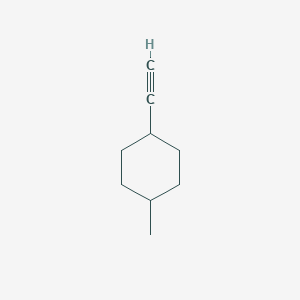
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- Pyrazole derivatives, including structures similar to 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine, have been synthesized and characterized using advanced techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The structural analysis of these compounds plays a crucial role in understanding their physical and chemical properties, which can be foundational for further applications in various fields, including pharmaceuticals and materials science (Titi et al., 2020).
Chemical Reactivity and Functionalization
- The reactivity of pyrazole derivatives has been extensively studied. For instance, reactions involving the acid chloride of 1H-pyrazole-3-carboxylic acid with various aminophenols have been explored to yield corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating the potential of these compounds for chemical functionalization and the formation of novel derivatives with diverse applications (Yıldırım & Kandemirli, 2006).
Antimicrobial and Antibacterial Properties
- Pyrazole derivatives have been evaluated for their antimicrobial and antibacterial properties. For instance, synthesized pyrazole Schiff bases have shown the ability to inhibit the growth of C. albicans and Gram-negative bacteria, indicating their potential use as antibacterial agents. The molecular structures of these compounds were confirmed through X-ray structural studies, highlighting the importance of structural elucidation in understanding and optimizing their biological activity (Feng et al., 2018).
Material Science and Polymer Modification
- In material science, polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reactions with various amines, including pyrazole derivatives, to form amine-treated polymers. These modifications have enhanced the thermal stability and biological activity of the polymers, suggesting potential applications in medical and other industrial sectors (Aly & El-Mohdy, 2015).
Insecticidal Activity
- Pyrazole derivatives have also been synthesized and evaluated for their insecticidal activity, particularly against lepidopterous pests. The synthesis process and the evaluation of the biological activity of these compounds underscore their potential use in agricultural applications to protect crops from pests (Ni Jue-ping, 2011).
Pharmacological Applications
- Although avoiding specific mentions of drug use and dosage, it's noteworthy that pyrazole derivatives, including structures similar to this compound, have been part of the study for their pharmacological potential, including their use in the synthesis of compounds with potential therapeutic applications (Díaz et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenoxyethanol, have been shown to have antimicrobial properties . They are effective against certain strains of bacteria, even in the presence of 20% serum .
Mode of Action
Phenoxyethanol, a compound with a similar structure, has been shown to have antibacterial properties . It is effective against strains of Pseudomonas aeruginosa, but less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .
Biochemical Pathways
Phenoxyethyl cyclic amines, which are structurally similar, have been discussed in the context of scaffold-based drug design .
Result of Action
Phenoxyethanol, a compound with a similar structure, has been shown to have antimicrobial properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-phenoxyethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-6-7-14(13-11)8-9-15-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDQPVVQPZWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3001081.png)

![4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3001089.png)
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001091.png)




![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)


